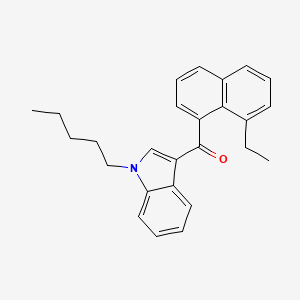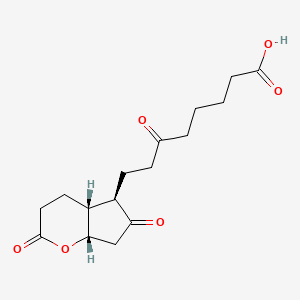
tetranor-PGDM lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of tetranor-PGDM lactone involves the synthesis of prostaglandin D2 followed by its metabolic conversion. The synthetic route typically includes the cyclization of a precursor compound to form the lactone ring structure. The reaction conditions often involve the use of organic solvents such as dimethylformamide, dimethyl sulfoxide, or ethanol .
Chemical Reactions Analysis
Tetranor-PGDM lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Tetranor-PGDM lactone has several scientific research applications. It is used as a biomarker to study the biosynthesis of prostaglandin D2 in various physiological and pathological conditions . In chemistry, it is used to investigate the metabolic pathways of prostaglandins. In biology and medicine, it is utilized to study the role of prostaglandin D2 in inflammation, asthma, and other diseases . Additionally, it has applications in the development of monoclonal antibodies and enzyme immunoassays for detecting prostaglandin metabolites .
Mechanism of Action
The mechanism of action of tetranor-PGDM lactone involves its role as a metabolite of prostaglandin D2. Prostaglandin D2 is formed from prostaglandin H2 by the action of prostaglandin D synthase enzymes . This compound reflects the biosynthesis of prostaglandin D2 and is involved in modulating vascular, platelet, and leukocyte functions . The molecular targets and pathways include the activation of D prostanoid receptors, which mediate various physiological effects such as vasorelaxation and bronchodilation .
Comparison with Similar Compounds
Tetranor-PGDM lactone is similar to other prostaglandin metabolites such as tetranor-PGEM, tetranor-PGFM, and tetranor-PGAM . it is unique in its specific role as a biomarker for prostaglandin D2 biosynthesis. Unlike other metabolites, this compound is more abundant in human and mouse urine, making it a more reliable indicator of prostaglandin D2 production . This uniqueness makes it particularly valuable in research focused on prostaglandin-related pathways and diseases.
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
8-[(4aR,5R,7aS)-2,6-dioxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]-6-oxooctanoic acid |
InChI |
InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1 |
InChI Key |
KRZCZJUXOKTLEH-BZPMIXESSA-N |
Isomeric SMILES |
C1CC(=O)O[C@@H]2[C@H]1[C@H](C(=O)C2)CCC(=O)CCCCC(=O)O |
Canonical SMILES |
C1CC(=O)OC2C1C(C(=O)C2)CCC(=O)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B10766739.png)
![(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate](/img/structure/B10766741.png)


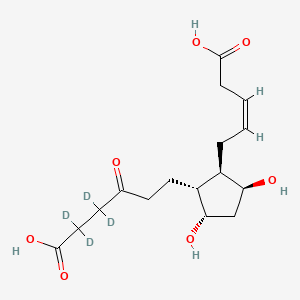
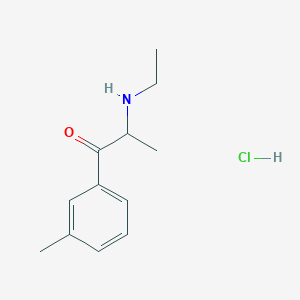
![3-[[(1R,3R)-3-carboxycyclohexyl]carbamoyl]-4-[3-[4-(4-cyclohexyloxybutoxy)phenyl]propoxy]benzoic acid](/img/structure/B10766789.png)
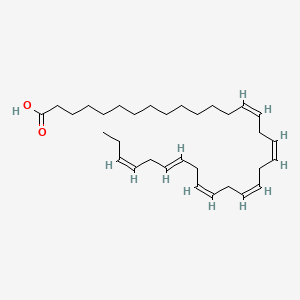
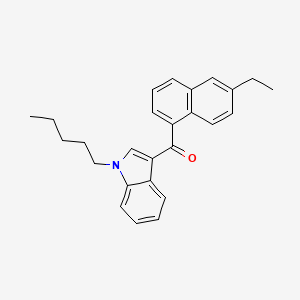

![(15R,16S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B10766826.png)
